

Deuterated Acetylpyrazine physical characteristics

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Compound of Interest				
Compound Name:	Acetylpyrazine-d3			
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An In-depth Technical Guide to the Physical Characteristics of Deuterated Acetylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of deuterated acetylpyrazine (acetylpyrazine-d3). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is of interest. This guide includes quantitative data, detailed experimental protocols, and visualizations of relevant chemical processes.

Introduction to Deuterated Acetylpyrazine

Deuterated acetylpyrazine, specifically **acetylpyrazine-d3**, is a stable isotope-labeled version of acetylpyrazine. In this form, the three hydrogen atoms of the acetyl group's methyl moiety are replaced with deuterium atoms. This isotopic substitution is a critical tool in various scientific fields, particularly in pharmacology and metabolic studies. The primary utility of deuteration lies in its ability to alter the pharmacokinetic profile of a molecule. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[1][2] This can lead to a longer biological half-life, reduced formation of certain metabolites, and potentially an improved safety and efficacy profile for therapeutic agents.[1][3]

Quantitative Physical Data



While specific experimental data for the physical characteristics of deuterated acetylpyrazine are not widely published, they are expected to be very similar to those of its non-deuterated counterpart. The primary difference lies in the molecular weight due to the substitution of protium with deuterium. The following table summarizes the key physical data for both **acetylpyrazine-d3** and acetylpyrazine.

Property	Deuterated Acetylpyrazine (Acetylpyrazine-d3)	Acetylpyrazine (Non-deuterated)	Reference(s)
Molecular Formula	C ₆ H ₃ D ₃ N ₂ O	C ₆ H ₆ N ₂ O	[4]
Molecular Weight	125.14 g/mol	122.12 g/mol	[4]
Appearance	-	White to pale yellow crystalline powder	[5][6][7]
Melting Point	Expected to be very similar to the non-deuterated form.	76 - 78 °C	[5][7][8]
Boiling Point	Expected to be very similar to the non-deuterated form.	78 - 79 °C @ 8 mmHg; ~213 °C @ 760 mmHg	[5][9][10]
Density	Expected to be slightly higher than the non-deuterated form.	~1.107 g/cm³	[5][9]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical characteristics of organic compounds like deuterated acetylpyrazine.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline solid, this occurs over a narrow range.

Methodology: Capillary Method (using a Mel-Temp apparatus or Thiele tube)



- Sample Preparation: A small amount of the crystalline deuterated acetylpyrazine is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[11][12]
- · Apparatus Setup:
 - Mel-Temp Apparatus: The capillary tube is placed in the heating block of the apparatus, which is equipped with a thermometer or a digital temperature probe and a light source and magnifying lens for observation.[11]
 - Thiele Tube: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then immersed in a high-boiling point liquid (e.g., mineral oil or silicone oil) within the Thiele tube.[12]
- Heating and Observation: The apparatus is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the expected melting point is approached.[12] The sample is observed carefully.
- Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely melted. This range is reported as the melting point.[11][13]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point Determination (Capillary Method)

- Sample Preparation: A small amount of liquid deuterated acetylpyrazine (a few drops) is
 placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted
 and placed into the liquid.
- Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a Thiele tube or a similar heating bath.[14][15]



- Heating and Observation: The bath is heated until a continuous stream of bubbles emerges from the open end of the inverted capillary tube. [15] The heating is then discontinued.
- Data Recording: The liquid will begin to cool, and the stream of bubbles will slow down and
 eventually stop. The temperature at which the liquid just begins to re-enter the capillary tube
 is recorded as the boiling point.[15] The atmospheric pressure should also be recorded as
 the boiling point is pressure-dependent.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For deuterated acetylpyrazine, ¹H NMR and ¹³C NMR would be the primary techniques.

Methodology: 1D NMR Spectroscopy

- Sample Preparation: A few milligrams of deuterated acetylpyrazine are dissolved in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.[16]
- Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. The magnetic field is applied, and the sample is irradiated with radiofrequency pulses. The resulting signals (free induction decay) are detected.[17]
- Data Processing: The raw data is subjected to a Fourier transform to generate the NMR spectrum, which plots signal intensity versus chemical shift (in ppm).[16]
- Spectral Interpretation:
 - ¹H NMR: The spectrum would show the absence of a signal for the methyl protons of the acetyl group, confirming deuteration. The signals for the pyrazine ring protons would be present and their chemical shifts, splitting patterns (J-coupling), and integration would be analyzed to confirm the structure.
 - ¹³C NMR: The spectrum would show signals for all carbon atoms in the molecule. The carbon of the deuterated methyl group would exhibit a characteristic multiplet due to coupling with deuterium.[16]



Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Methodology: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.[18]
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam, which
 ejects an electron from the molecule to form a radical cation, known as the molecular ion
 (M+•).[19][20]
- Mass Analysis: The ions are accelerated into a magnetic or electric field, where they are separated based on their mass-to-charge ratio (m/z).[21]
- Detection: A detector records the abundance of ions at each m/z value.
- Spectral Interpretation: The resulting mass spectrum plots ion abundance versus m/z. For
 deuterated acetylpyrazine, the molecular ion peak would be observed at an m/z of 125,
 corresponding to its molecular weight. The fragmentation pattern can also provide structural
 information.[18]

Visualizations Synthesis Workflow for Deuterated Acetylpyrazine

The synthesis of deuterated acetylpyrazine can be achieved through a multi-step process, often starting from a related pyrazine derivative. A common strategy involves the introduction of deuterium at a late stage of the synthesis. The following diagram illustrates a generalized workflow for the synthesis of **acetylpyrazine-d3**.

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